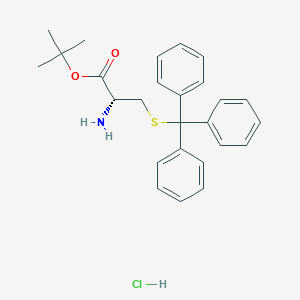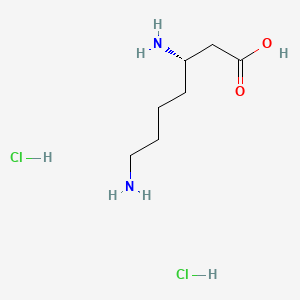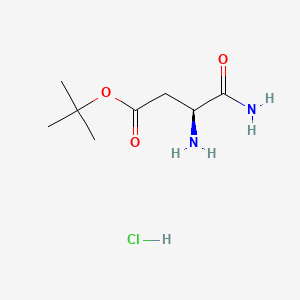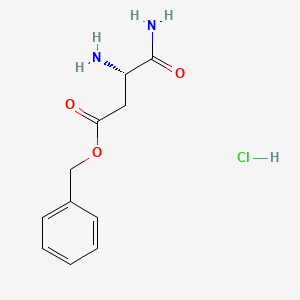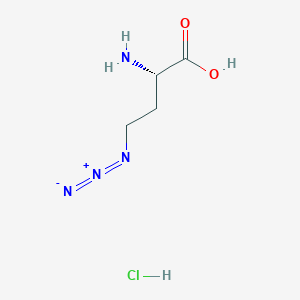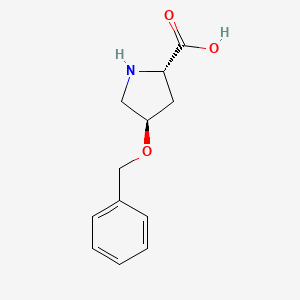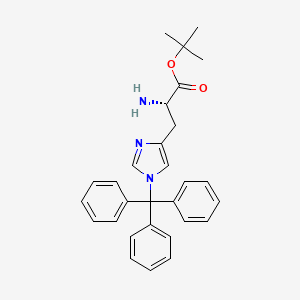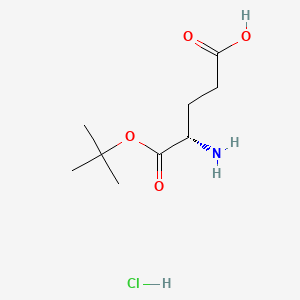
2-Amino-4,4-dimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4,4-dimethylpentanoic acid, also known as γ-Methyl-L-leucine, is an amino acid derivative with the molecular formula C7H15NO2. It is a member of the family of “fat” amino acids, characterized by high lipophilicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-4,4-dimethylpentanoic acid can be achieved through several synthetic routes. One common method involves the modified Strecker synthesis, which combines the use of an enzymatic deamidation step. This method starts with 2-amino-4,4-dimethylvaleronitrile as the starting material . Another approach involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, followed by a two-step reaction .
Industrial Production Methods: Industrial production methods for this compound typically focus on optimizing yield and cost-effectiveness. The preparation method of N-Boc-2-amino-4,4-dimethylpentanoic acid, for example, uses cheap and easily obtained raw materials, low-cost processes, and safe operation conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-4,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Amino-4,4-dimethylpentanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Amino-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. For instance, it plays a key role in the biosynthesis of hydrophobic amino acids by acting as a substrate for branched-chain amino acid aminotransferase (BCAT). This enzyme catalyzes the transfer of amino groups, facilitating the synthesis of essential amino acids .
Comparaison Avec Des Composés Similaires
2-Amino-4,4-dimethylpentanoic acid can be compared with other similar compounds, such as:
L-Isoleucine: Similar to L-Leucine, L-Isoleucine is another branched-chain amino acid, but it lacks the specific structural features of this compound.
The uniqueness of this compound lies in its high lipophilicity and specific structural features, making it valuable for specialized applications in various fields .
Propriétés
IUPAC Name |
2-amino-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBSHGLDBQBSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
